molecular formula C22H28N6O2 B10991690 N-(2-methoxybenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

N-(2-methoxybenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide

Cat. No.: B10991690
M. Wt: 408.5 g/mol
InChI Key: OCIDRXKQMCNFOW-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound with a unique structure. Let’s break it down:

    N-(2-methoxybenzyl): This part of the molecule contains a benzyl group substituted with a methoxy (OCH₃) group.

    1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide: The core structure consists of a piperidine ring linked to a triazolopyridazine moiety, with a carboxamide group attached.

Preparation Methods

The synthetic routes for this compound involve intricate steps. While I don’t have specific details on industrial production methods, researchers typically use organic synthesis techniques. Some key reactions include:

    Amide Formation: The carboxylic acid group reacts with an amine (such as piperidine) to form the amide linkage.

    Triazolopyridazine Synthesis: The triazolopyridazine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Benzyl Ether Formation: The methoxybenzyl group is introduced via etherification.

Chemical Reactions Analysis

    Oxidation: The methoxy group can undergo oxidation to form the corresponding benzoic acid.

    Reduction: Reduction of the carboxamide group yields the corresponding amine.

    Substitution: The benzyl group may undergo substitution reactions.

    Common Reagents: Reagents like lithium aluminum hydride (LiAlH₄) for reduction and acyl chlorides for amide formation are commonly used.

    Major Products: The final product depends on reaction conditions and regioselectivity.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.

    Biological Studies: Investigating its interactions with receptors and enzymes.

    Industry: Possible applications in materials science or catalysis.

Mechanism of Action

  • The compound’s mechanism likely involves binding to specific receptors or enzymes.
  • Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

  • Similar compounds include other piperidine-based derivatives or triazolopyridazines.
  • Its distinct structure sets it apart, but further comparative analysis is essential.

Properties

Molecular Formula

C22H28N6O2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H28N6O2/c1-15(2)21-25-24-19-8-9-20(26-28(19)21)27-12-10-16(11-13-27)22(29)23-14-17-6-4-5-7-18(17)30-3/h4-9,15-16H,10-14H2,1-3H3,(H,23,29)

InChI Key

OCIDRXKQMCNFOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4OC

Origin of Product

United States

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